molecular formula C4H6O2S B1324328 Thietane-3-carboxylic acid CAS No. 765-55-9

Thietane-3-carboxylic acid

Cat. No.: B1324328
CAS No.: 765-55-9
M. Wt: 118.16 g/mol
InChI Key: BDIPXAVHQNFRNU-UHFFFAOYSA-N
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Description

Significance of Four-Membered Heterocycles in Organic Chemistry

Four-membered heterocyclic compounds, such as thietanes, oxetanes, and azetidines, represent a significant class of molecules in organic chemistry. britannica.com Their importance stems from the inherent ring strain, which makes them susceptible to ring-opening reactions, and thus valuable as reactive intermediates in organic synthesis. britannica.comthermofisher.com This reactivity allows for their conversion into a variety of other acyclic and heterocyclic structures. nih.gov

The development of synthetic methods for these strained rings has been an active area of research. researchgate.net Techniques such as intramolecular nucleophilic substitution, photochemical [2+2] cycloadditions, and ring expansions of three-membered heterocycles are commonly employed for their preparation. nih.govbeilstein-journals.org The unique three-dimensional structure and polarity imparted by the heteroatom within a small ring system are particularly advantageous in fields like medicinal chemistry and materials science. researchgate.net

Role of Thietane (B1214591) Ring Systems in Molecular Design

The thietane ring, a sulfur-containing four-membered heterocycle, is a particularly interesting scaffold in molecular design. researchgate.net Its presence in a molecule can significantly influence physicochemical properties such as polarity, solubility, and three-dimensionality. researchgate.net These attributes are crucial in the design of biologically active compounds and advanced materials. researchgate.net

In medicinal chemistry, the thietane moiety has been incorporated into various drug candidates to enhance their pharmacological profiles. researchgate.net It can act as a bioisostere for other functional groups, offering a way to fine-tune the properties of a lead compound. For example, thietane derivatives have been investigated for their potential as anticancer and antiviral agents. nih.govresearchgate.net The ability of the thietane ring to introduce specific conformational constraints and to interact with biological targets makes it a valuable tool for drug discovery. researchgate.net

Positioning of Thietane-3-carboxylic Acid within Heterocyclic Carboxylic Acids

This compound holds a specific position within the broader class of heterocyclic carboxylic acids. These compounds are characterized by the presence of a carboxylic acid group attached to a heterocyclic ring. The nature of the heteroatom and the ring size significantly influence the properties of the carboxylic acid.

Below is a table summarizing some key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS Number 765-55-9
Physical Form White to pale-yellow powder or crystals
Storage Temperature 2-8°C, sealed in dry, dark place

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thietane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIPXAVHQNFRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632065
Record name Thietane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-55-9
Record name Thietane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietane-3-carboxylic acid
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Synthetic Methodologies and Strategies for Thietane 3 Carboxylic Acid and Its Derivatives

Ring Expansion Approaches

Ring expansion strategies, particularly from readily available thiirane precursors, offer a powerful and versatile route to the thietane (B1214591) core. These methods involve the insertion of a carbon atom into the three-membered ring and can be broadly categorized into nucleophilic and electrophilic expansions.

Nucleophilic ring expansion of thiiranes is a widely employed method for the synthesis of thietanes. nih.govbeilstein-journals.orgacs.orgchemrxiv.org This approach generally involves the reaction of a thiirane with a nucleophile that contains a leaving group. The process is initiated by the nucleophilic attack of the reagent on one of the carbon atoms of the thiirane ring, leading to the ring opening and the formation of a thiolate intermediate. This is followed by an intramolecular nucleophilic substitution, where the newly formed thiolate displaces the leaving group, resulting in the formation of the four-membered thietane ring. chemrxiv.org

A variety of nucleophiles have been successfully utilized in this transformation. For instance, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and sodium hydride, has been shown to be an effective reagent for the ring expansion of various 2-substituted and 2,2-disubstituted thiiranes. acs.orgchemrxiv.org This method provides a convenient and regiospecific route to the corresponding thietanes. chemrxiv.org Other nucleophiles, such as isocyanoalkanes and phosphorodithioate, have also been reported to facilitate the nucleophilic ring expansion of thiiranes. nih.govresearchgate.net

The reaction of (1-haloalkyl)thiiranes with different nucleophiles can also induce a thiirane-thietane rearrangement, further expanding the scope of this methodology. nih.gov

Table 1: Examples of Nucleophilic Ring Expansion of Thiiranes

Thiirane PrecursorNucleophile/ReagentResulting Thietane DerivativeReference
2-Substituted ThiiranesTrimethyloxosulfonium iodide / NaH2-Substituted Thietanes acs.orgchemrxiv.org
2,2-Disubstituted ThiiranesTrimethyloxosulfonium iodide / NaH2,2-Disubstituted Thietanes chemrxiv.org
ThiiranesIsocyanoalkanesIminothietanes nih.gov
(1-Haloalkyl)thiiranesVarious NucleophilesSubstituted Thietanes nih.gov

The electrophilic ring expansion of thiiranes provides another synthetic avenue to thietane derivatives. beilstein-journals.orgnih.gov Thiiranes, possessing a nucleophilic sulfur atom, can react with electrophilic species like carbenes and nitrenes. beilstein-journals.org In the presence of transition-metal catalysts, such as those based on rhodium, electron-deficient sulfur ylides can generate electrophilic metallocarbenes. These carbenes then react with the electron-rich sulfur atom of the thiirane. This interaction initiates a ring expansion process, ultimately affording functionalized thietanes. nih.gov

For example, the reaction of dimethylsulfonium acylmethylides with 2-alkylthiiranes in the presence of a rhodium catalyst can produce 2-acyl-4-alkylthietanes. nih.gov It is important to note that the regioselectivity of this reaction can be influenced by the substituents on the thiirane ring. nih.gov

Carbenes are neutral, divalent carbon species, while nitrenes are the nitrogen analogs. Both are highly reactive, electron-deficient intermediates that can undergo addition reactions with nucleophiles like the sulfur atom in thiiranes. The reaction of triplet carbenes often proceeds in a stepwise manner, which can lead to a mixture of stereoisomers, whereas singlet carbenes can react in a concerted, stereospecific fashion.

Chirality is a crucial aspect in the synthesis of bioactive molecules. The use of chiral precursors is a common strategy to introduce stereocenters in a controlled manner. Thiirane-2-methanol derivatives have been successfully employed as precursors for the synthesis of chiral thietanes. nih.govresearchgate.net

A notable example is the synthesis of a chiral thietane from a chiral thiirane-2-methanol under Mitsunobu conditions. researchgate.net In this reaction, the alcohol group of the thiirane-2-methanol is activated by triphenylphosphine and a dialkyl azodicarboxylate. This is followed by a nucleophilic attack from a suitable nucleophile, leading to the opening of the thiirane ring. The subsequent intramolecular displacement results in the formation of the chiral thietane ring with inversion of configuration at the carbon bearing the hydroxyl group. researchgate.net This method highlights the utility of functionalized thiiranes in stereoselective synthesis.

Direct Carboxylation Techniques for Thietane Scaffolds

The introduction of a carboxylic acid group onto a pre-existing thietane ring is a key transformation for accessing thietane-3-carboxylic acid. While direct carboxylation of the thietane ring itself is not widely reported, multi-step sequences starting from functionalized thietanes have been developed to achieve this goal.

One such approach begins with the readily available thietan-3-one. nih.govchemrxiv.org Reaction of thietan-3-one with an organometallic reagent, such as a Grignard reagent, affords a tertiary thietan-3-ol. nih.gov This alcohol can then be subjected to a sequence of reactions to introduce the carboxylic acid functionality. For instance, a furan group can be introduced at the 3-position, followed by selective oxidative cleavage of the furan ring using a ruthenium catalyst to yield the corresponding carboxylic acid derivative. nih.gov

Another synthetic route to a derivative of this compound involves the transformation of thietan-3-ol. For example, thietan-3-ol, which can be synthesized from chloromethyloxirane and hydrogen sulfide (B99878), can be further converted to 3-aminothis compound, a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Table 2: Synthesis of this compound Derivatives from Functionalized Thietanes

Starting MaterialKey Reagents/StepsFinal ProductReference
Thietan-3-one1. Grignard Reagent2. Introduction of furan3. Ru-catalyzed oxidative cleavage3-Aryl-thietane-3-carboxylic acid dioxide nih.gov
Thietan-3-olMulti-step conversion3-Aminothis compound nih.gov

Functionalization and Derivatization from Precursor Compounds

The synthesis of this compound and its derivatives can also be achieved through the construction of the thietane ring from acyclic precursors, a method known as cyclic thioetherification.

Cyclic thioetherification is a classical and widely used method for the preparation of thietanes. nih.govresearchgate.net This strategy involves the intramolecular cyclization of a linear precursor containing a thiol or a latent thiol group and a suitable leaving group at the appropriate positions.

A common approach is the reaction of 1,3-dihaloalkanes, 3-haloalkyl sulfonates, or disulfonates of alkane-1,3-diols with a sulfide source, such as sodium sulfide. nih.govresearchgate.net This intermolecular double substitution leads to the formation of the thietane ring. However, this method is generally more suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes, as the synthesis of more substituted thietanes can be hampered by steric hindrance and competing elimination reactions. nih.gov

A more direct intramolecular approach is the cyclic thioetherification of γ-mercaptoalkanols. This method is considered an efficient route for the synthesis of thietanes. nih.gov The cyclization can be promoted by reagents that activate the hydroxyl group, facilitating the intramolecular nucleophilic attack by the thiol group.

Table 3: Summary of Cyclic Thioetherification Approaches to Thietanes

Precursor TypeReagentProduct TypeReference
1,3-DihaloalkanesSodium SulfideThietanes nih.govresearchgate.net
3-Haloalkyl SulfonatesSodium SulfideThietanes nih.gov
Disulfonates of Alkane-1,3-diolsSodium SulfideThietanes nih.gov
γ-MercaptoalkanolsDehydrating/Activating AgentsThietanes nih.gov

Nucleophilic Cyclizations for Thietane Ring Formation

Nucleophilic cyclization is a broad and versatile strategy for the formation of the thietane ring. nih.govnih.gov This approach generally involves an intramolecular reaction where a sulfur-containing nucleophile attacks an electrophilic carbon atom within the same molecule, leading to ring closure. The precursor molecule is typically a linear chain containing a thiol or thiolate group at one end and a suitable leaving group (such as a halide or sulfonate) at the γ-position. nih.gov The efficiency of the cyclization can be influenced by factors such as the nature of the leaving group, the reaction conditions (e.g., base, solvent), and the substitution pattern of the carbon chain. nih.govbeilstein-journals.org

Formation from (1-chloromethyl)oxiranes and Hydrogen Sulfide

A specific and useful application of nucleophilic cyclization is the synthesis of thietan-3-ols from (1-chloromethyl)oxiranes (epichlorohydrin and its derivatives). nih.govresearchgate.net In this reaction, hydrogen sulfide, in the presence of a base such as barium hydroxide, acts as the sulfur nucleophile. nih.govresearchgate.net The reaction proceeds through a series of steps. First, the base deprotonates hydrogen sulfide to form the hydrosulfide anion (-SH). This anion then attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a mercaptoalkanolate intermediate. nih.govresearchgate.net A proton transfer then generates a hydroxyalkanethiolate. Due to the higher acidity of the thiol group compared to the alcohol, the thiolate is preferentially formed. This thiolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the thietane-3-ol ring. nih.govresearchgate.net This method has been utilized to synthesize 3-aminothis compound, a modulator of the N-methyl-D-aspartate (NMDA) receptor, starting from chloromethyloxirane. researchgate.net

Table 3: Synthesis of Thietan-3-ols from (1-chloromethyl)oxiranes
Starting MaterialReagentsProductReference
ChloromethyloxiraneH2S, Ba(OH)2Thietan-3-ol nih.govresearchgate.net
2-phenyl-(1-chloromethyl)oxiraneH2S, Ba(OH)22-phenylthietan-3-ol nih.gov
3-phenyl-(1-chloromethyl)oxiraneH2S, Ba(OH)23-phenylthietan-3-ol nih.gov

Base-Catalyzed Unexpected Product Formation

While base-catalyzed intramolecular cyclization is a common strategy for thietane synthesis, it can sometimes lead to the formation of unexpected products through side reactions such as eliminations or rearrangements. nih.gov The course of the reaction can be highly dependent on the substrate structure and the reaction conditions. For example, in the synthesis of thietanes from 1,3-dihaloalkanes, elimination reactions can compete with the desired substitution, particularly with sterically hindered substrates. nih.gov In some instances, base-mediated rearrangements of sulfur-containing heterocycles can lead to ring expansion, affording larger heterocyclic systems instead of the expected four-membered ring. For example, base-mediated rearrangement of 1,3-dithianyl-substituted propargylamines has been reported to yield nine-membered S,S-heterocycles. While not a direct synthesis of thietanes, this illustrates the potential for unexpected base-catalyzed pathways in related systems. A mercury-mediated deprotection of a para-methoxybenzyl group followed by intramolecular cyclization under basic conditions has been used to afford a spirothietane derivative in moderate yield. rsc.org

Strategies from 3-Halo Alcohols, Thiols, or Amines

The treatment of a 3-halo alcohol, thiol, or amine with a base is a straightforward approach for the preparation of the corresponding four-membered heterocycle (oxetane, thietane, or azetidine). In the case of thietane synthesis, a 3-halothiol is treated with a base to generate a thiolate, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the thietane ring. However, the yields of these reactions are often moderate due to competing side reactions such as dimerization and elimination. In substrates containing both a hydroxyl and a thiol group, such as a 3-halo-1-propanethiol, the greater nucleophilicity of sulfur generally favors the formation of the thietane over the corresponding oxirane, especially when a weak base is used.

Photochemical Approaches to Thietane Cores

Photochemical reactions provide an alternative and powerful strategy for the construction of thietane rings, often proceeding through mechanisms distinct from the ionic pathways of nucleophilic cyclizations. The most prominent photochemical method for thietane synthesis is the [2+2] cycloaddition of a thiocarbonyl compound (a thione) with an alkene, a reaction often referred to as the thia-Paternò–Büchi reaction. nih.govnih.gov

In this reaction, the thiocarbonyl compound is excited by UV or visible light to an electronically excited state. This excited species then reacts with an alkene in a concerted or stepwise fashion to form the four-membered thietane ring. nih.gov This method is particularly valuable for the synthesis of substituted and spirocyclic thietanes that may be difficult to access through other routes. nih.govnih.gov The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates and reaction conditions. For instance, the photochemical [2+2] cycloaddition of thiobenzophenone with various olefins has been shown to produce thietane derivatives. nih.govnih.gov Similarly, xanthione reacts with alkenes such as acenaphthylene and indene under photochemical conditions to yield the corresponding spirothietanes in good yields. nih.gov

Table 4: Examples of Photochemical Thietane Synthesis
Thiocarbonyl CompoundAlkeneProduct TypeReference
ThiobenzophenoneVarious OlefinsSubstituted Thietane nih.govnih.gov
XanthioneAcenaphthyleneSpirothietane nih.gov
XanthioneIndeneSpirothietane nih.gov
Phenacyl sulfides (in situ thione generation)Electron-deficient alkenesSubstituted Thietane

Thia-Paternò–Büchi [2+2] Cycloadditions

The thia-Paternò–Büchi reaction is a powerful photochemical method for the synthesis of the thietane core structure. beilstein-journals.orgchemistryviews.org This reaction involves a [2+2] cycloaddition between a thiocarbonyl compound (a thione or thioamide) and an alkene, initiated by UV light. beilstein-journals.orgnih.gov The first instances of this transformation for thietane synthesis were reported in 1969. nih.gov

The reaction mechanism is initiated by the photoexcitation of the thiocarbonyl compound. For example, thiobenzophenone can be irradiated with UV light (366 nm) to react with both electron-rich and electron-deficient olefins, yielding the corresponding thietanes with retention of the alkene's stereochemistry in many cases. nih.gov Similarly, xanthione has been shown to react with cyclic alkenes like acenaphthylene and indene under n → π* excitation to produce spirothietane derivatives in good yields. nih.gov

A significant challenge in the thia-Paternò–Büchi reaction is the instability of many thiocarbonyl compounds, especially thioaldehydes and thioketones. chemistryviews.orgresearchgate.net To overcome this, domino reactions have been developed where the thiocarbonyl intermediate is generated in situ. One such approach involves the Norrish type II fragmentation of phenacyl or pyrenacyl sulfides under visible light, which then allows the transient thiocarbonyl to be trapped by an alkene partner in the cycloaddition step. chemistryviews.orgresearchgate.netnih.gov Recent developments have shown that 1-acetylpyrene, a byproduct of the fragmentation of pyrenacyl sulfides, can act as an in situ photocatalyst for the subsequent [2+2] cycloaddition. chemistryviews.org

Table 1: Examples of Thia-Paternò–Büchi [2+2] Cycloadditions

Thiocarbonyl Precursor/Compound Alkene Partner Light Source Product Yield
Thiobenzophenone Electron-rich olefins 366 nm UV Substituted thietanes Good
Xanthione Acenaphthylene Na light Spirothietane derivative Good

Divergent Syntheses of Thietane Dioxides

Thietane dioxides are derivatives of significant interest in medicinal and agricultural chemistry. chemrxiv.orgresearchgate.netacs.org Their synthesis often begins with a pre-formed thietane ring, which is subsequently modified. Divergent strategies allow for the creation of a wide array of substituted thietane dioxides from common intermediates. chemrxiv.org

Oxidation of Thietane-3-ol Derivatives to Sulfoxides and Sulfones

A fundamental step in the synthesis of thietane dioxides is the oxidation of the sulfur atom in a thietane precursor, such as a thietane-3-ol derivative. chemrxiv.org This process can be controlled to yield either the sulfoxide (B87167) (a thietane-1-oxide) or the sulfone (a thietane-1,1-dioxide). researchgate.netresearchgate.net

The choice of oxidizing agent and reaction conditions determines the final oxidation state. Common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are frequently used. chemrxiv.org For instance, the oxidation of 3-aryl-thietan-3-ols with m-CPBA readily converts them to the corresponding thietane dioxides (sulfones). chemrxiv.org The selective oxidation to a sulfoxide requires milder conditions or a stoichiometric amount of the oxidant, as overoxidation to the sulfone can occur. researchgate.netorganic-chemistry.org Other oxidizing systems, such as hydrogen peroxide (H₂O₂) catalyzed by various metal catalysts (e.g., tantalum carbide or niobium carbide), can also be employed to selectively produce sulfoxides or sulfones. organic-chemistry.org Studies have shown that the oxidation of thietanyl derivatives of various heterocycles can produce sulfoxides as a mixture of cis/trans isomers. researchgate.net

Table 2: Oxidation of Thietane Derivatives

Starting Material Oxidizing Agent Product
3-Aryl-thietan-3-ol m-CPBA 3-Aryl-thietan-3-ol 1,1-dioxide
Thietanyl pyrimidine-2,4(1H,3H)-dione Peracetic acid Thietanyl pyrimidine-2,4(1H,3H)-dione 1-oxide

Carbocationic Intermediates for 3,3-Disubstituted Thietane Dioxides via Lewis or Brønsted Acid Catalysis

A sophisticated strategy for creating 3,3-disubstituted thietane dioxides involves the generation of a carbocationic intermediate at the C3 position of the thietane dioxide ring. chemrxiv.orgacs.org This method provides a divergent route to a variety of derivatives by allowing different nucleophiles to be coupled directly to the four-membered ring. chemrxiv.orgresearchgate.netchemrxiv.org

The process typically starts with a 3-aryl-thietan-3-ol 1,1-dioxide, which is prepared from the ketone precursor, thietane-3-one. chemrxiv.org Treatment of this tertiary alcohol with a catalytic amount of a Lewis acid (such as Ca²⁺ or Fe³⁺ salts) or a Brønsted acid (like triflimide, Tf₂NH) facilitates dehydration, forming a planar, benzylic carbocation intermediate. chemrxiv.orgacs.org This reactive intermediate is then trapped by a nucleophile. chemrxiv.org

This methodology has been successfully used to form new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds on the thietane dioxide core. acs.org

Arenes: In a Friedel-Crafts-type reaction, arenes can act as nucleophiles to form 3,3-diarylthietane dioxides. chemrxiv.org

Thiols: Both aromatic and aliphatic thiols couple efficiently to yield 3-aryl-3-sulfanylthietane dioxides. chemrxiv.orgacs.org

Alcohols: Primary and benzylic alcohols can be used as nucleophiles, typically under Brønsted acid catalysis, to produce 3-alkoxy-3-arylthietane dioxides. chemrxiv.orgacs.org

A competing side reaction is the E1 elimination from the carbocation, which leads to the formation of a 3-aryl-2H-thiete 1,1-dioxide. chemrxiv.org Reaction conditions, such as temperature, can be optimized to minimize this elimination pathway. acs.org

Table 3: Catalytic Coupling via Carbocationic Intermediates

Thietanol Dioxide Substrate Nucleophile Catalyst (example) Product Type
3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide o-cresol Ca(NTf₂)₂ 3,3-Diarylthietane dioxide
3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide 4-methoxybenzenethiol Ca(NTf₂)₂ 3-Aryl-3-sulfanylthietane dioxide

Oxidative Cleavage of Furan Derivatives for Carboxylic Acid Formation

To formally synthesize this compound derivatives, the carboxylic acid group can be introduced through the oxidative cleavage of a stable precursor. researchgate.netdntb.gov.ua The furan ring serves as a masked carboxyl group in this synthetic strategy. researchgate.netacs.org

The synthesis begins by installing a furan ring at the C3 position of the thietane dioxide. This is achieved using the carbocation methodology described previously, where 2-methylfuran acts as the arene nucleophile in a Friedel-Crafts reaction with a 3-aryl-thietan-3-ol 1,1-dioxide. nih.govresearchgate.net

The resulting 3-aryl-3-(furan-2-yl)thietane 1,1-dioxide is then subjected to selective oxidative cleavage. nih.gov This transformation can be accomplished using ruthenium catalysis (e.g., RuCl₃ with an oxidant like NaIO₄), which effectively breaks open the furan ring to form a carboxylic acid. nih.gov This mild and high-yielding method provides direct access to 3-aryl-thietane-3-carboxylic acid 1,1-dioxides, which are valuable building blocks for further derivatization, such as in amide bond formation. nih.govresearchgate.net

Table 4: Synthesis of Thietane Carboxylic Acid via Furan Cleavage

Step Starting Material Reagents/Catalyst Intermediate/Product
1. Friedel-Crafts Alkylation 3-Aryl-thietan-3-ol 1,1-dioxide 2-Methylfuran, Ca(NTf₂)₂ 3-Aryl-3-(furan-2-yl)thietane 1,1-dioxide

Reaction Mechanisms and Advanced Transformations of Thietane 3 Carboxylic Acid

Reactivity Profiles of Carboxylic Acid and Thietane (B1214591) Moieties

The reactivity of thietane-3-carboxylic acid is characterized by the distinct yet interconnected properties of its two primary functional groups: the carboxylic acid and the thietane ring.

The carboxylic acid moiety (-COOH) exhibits typical reactions of its class. These include deprotonation to form a carboxylate salt, and nucleophilic acyl substitution reactions. However, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, which makes the molecule relatively unreactive toward nucleophilic acyl substitutions unless activated. libretexts.orgopenstax.org Strong acid catalysis can enhance reactivity by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgopenstax.org

The thietane moiety , a four-membered ring containing a sulfur atom, is notable for its ring strain. This inherent strain makes the ring susceptible to ring-opening reactions initiated by either nucleophiles or electrophiles. beilstein-journals.orgnih.govresearchgate.net The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, participating in reactions that can lead to the expansion or opening of the ring system. researchgate.net Nucleophiles can attack the carbon atoms adjacent to the sulfur, leading to ring cleavage. wikipedia.org

The interplay between these two functional groups can lead to complex reaction pathways. For instance, the carboxylic acid can be transformed into a more reactive derivative, which can then influence the reactivity of the thietane ring, or vice versa.

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the presence of specific structural features can facilitate this reaction. libretexts.org For this compound, decarboxylation would lead to the formation of thietane. This process typically requires elevated temperatures and may be facilitated by the presence of electron-withdrawing groups on the α-carbon. libretexts.org

The decarboxylation of β-keto acids, for example, proceeds readily upon heating. hu.edu.jo While this compound is not a β-keto acid, specific derivatives could be synthesized to promote decarboxylation. For instance, the introduction of a carbonyl group at the 2-position of the thietane ring would create a β-keto acid derivative that would be more prone to losing CO2.

Derivatives of this compound can be synthesized through various reactions involving the carboxylic acid group, which can then undergo further transformations. One common pathway involves the reduction of the carboxylic acid to a primary alcohol, which can then be further modified. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the chemistry of this compound, allowing for the modification of both the carboxylic acid group and the thietane ring.

The carbon atoms adjacent to the sulfur in the thietane ring are susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is a consequence of the ring strain and the ability of the sulfur atom to stabilize an adjacent positive charge or act as a leaving group. beilstein-journals.orgnih.gov The reaction of thietanes with strong nucleophiles like organolithium reagents can result in the cleavage of the C-S bond. wikipedia.org

The carboxylic acid group of this compound can be converted into a variety of more reactive acyl derivatives through nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.commsu.edu These transformations typically involve the replacement of the -OH group with another functional group. msu.edu

Acyl Halides: this compound can be converted to its corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orgopenstax.orglibretexts.org This reaction proceeds by converting the hydroxyl group into a better leaving group. libretexts.orgopenstax.org

Anhydrides: Acyl chlorides, being highly reactive, can react with carboxylates to form acid anhydrides. masterorganicchemistry.com

Esters: Esterification of this compound can be achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgopenstax.org

Amides: Direct conversion of carboxylic acids to amides is challenging due to the basicity of amines. libretexts.org A common method involves first converting the carboxylic acid to a more reactive derivative like an acyl chloride, which then readily reacts with an amine to form the amide. vanderbilt.edu Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct formation of amides from carboxylic acids and amines. libretexts.orglibretexts.org

Thioesters: Thioesters are important intermediates in biochemical pathways and can be synthesized from carboxylic acids. masterorganicchemistry.com

Starting Material Reagent(s) Product Reaction Type
This compoundThionyl chloride (SOCl₂)Thietane-3-carbonyl chlorideAcyl Halide Formation
This compoundAlcohol (e.g., Ethanol), Acid CatalystEthyl thietane-3-carboxylateFischer Esterification
Thietane-3-carbonyl chlorideAmine (e.g., Ammonia)Thietane-3-carboxamideAmide Formation
This compoundAmine, DCCThietane-3-carboxamideAmide Formation (Coupling)
Thietane-3-carbonyl chlorideThietane-3-carboxylateThietane-3-carboxylic anhydrideAnhydride Formation

Ring-Opening Reactions of the Thietane System

The strained four-membered ring of the thietane system is prone to ring-opening reactions under various conditions.

The sulfur atom in the thietane ring can act as a nucleophile and react with electrophiles. This can initiate a ring-opening process. For example, the chlorination of thioethers is known to proceed through the formation of a chlorosulfonium intermediate. researchgate.net In the case of this compound, reaction with a chlorinating agent could lead to the formation of a chlorosulfonium ion. This highly reactive intermediate would be susceptible to nucleophilic attack, which could result in the opening of the thietane ring. The specific products formed would depend on the reaction conditions and the nucleophiles present in the reaction mixture.

Nucleophilic Ring Opening by Strong Nucleophiles

The thietane ring, characterized by its inherent strain, is susceptible to cleavage by a variety of nucleophiles. Strong nucleophiles, particularly organometallic reagents and other potent carbon or heteroatom-based nucleophiles, can initiate ring-opening reactions. wikipedia.org The process typically follows an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the sulfur heteroatom, leading to the cleavage of a carbon-sulfur bond.

In the case of this compound, the attack occurs at either the C2 or C4 position. Strong nucleophiles, such as organolithium reagents (e.g., butyllithium), will attack a methylene carbon, causing the ring to open and form a thiol intermediate. wikipedia.org Subsequent workup would yield a substituted 3-mercaptoalkanoic acid derivative. For example, reaction with a generic strong nucleophile (Nu-) would proceed as illustrated below, forming a stable thiolate anion which is then protonated.

General Reaction Scheme:

Step 1: Nucleophilic Attack: The strong nucleophile attacks one of the unsubstituted α-carbons (C2 or C4) of the thietane ring.

Step 2: Ring Opening: The C-S bond breaks, relieving the ring strain and forming a thiolate intermediate.

Step 3: Protonation: An acidic workup protonates the thiolate to yield the final thiol product.

The reactivity of the carboxylic acid group must also be considered. Strong, basic nucleophiles like organolithium reagents will first deprotonate the carboxylic acid. An excess of the nucleophile is therefore required for the ring-opening to proceed.

NucleophileProduct TypeReaction Conditions
Organolithium (e.g., BuLi)3-Mercapto-alkanoic acid derivativeAnhydrous ether or THF, excess nucleophile
Grignard Reagents (RMgX)3-Mercapto-alkanoic acid derivativeAnhydrous ether or THF
Sodium amide (NaNH2)3-Amino-propanethiol derivative (after reduction)Liquid ammonia

Regioselectivity in Unsymmetrical Thietane Ring Opening

Regioselectivity is a critical consideration in the ring-opening of unsymmetrically substituted thietanes. researchgate.net For this compound, while the substitution is on the C3 carbon, the ring itself is unsymmetrical. The primary factors governing the site of nucleophilic attack are steric hindrance and electronic effects. semanticscholar.orgmagtech.com.cn

Under neutral or basic conditions with strong nucleophiles, the reaction is generally governed by steric effects. semanticscholar.org The nucleophile preferentially attacks the less sterically hindered carbon atom adjacent to the sulfur. In this compound, both C2 and C4 are methylene (-CH2-) groups and are sterically equivalent. Therefore, a mixture of products resulting from attack at either carbon would typically be expected, unless other factors come into play.

However, in the presence of a Lewis acid or under acidic conditions, electronic effects can dominate. semanticscholar.orgresearchgate.net The acid coordinates to the sulfur atom, making the ring more electrophilic. This can lead to a transition state with significant carbocationic character. In such cases, the nucleophilic attack may be directed to the carbon atom that can better stabilize a positive charge. researchgate.net For a simple thietane ring, this distinction is minimal, but for other substituted thietanes, this effect can be pronounced.

ConditionControlling FactorSite of Attack in Unsymmetrical Thietanes
Basic/Neutral (Strong Nu:)Steric HindranceLess substituted carbon
Acidic (Weak Nu:)Electronic EffectsMore substituted carbon (if stabilizing)

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the thietane ring can be activated towards nucleophilic attack even by weak nucleophiles. The reaction is initiated by the protonation of the sulfur atom, which enhances the electrophilicity of the adjacent carbons and further weakens the C-S bonds.

The protonated thietane is then susceptible to attack by nucleophiles such as water, alcohols, or halides. researchgate.net The regioselectivity of this acid-catalyzed opening can be influenced by the stability of the potential carbocation-like intermediates in the transition state. semanticscholar.org The attack typically occurs at the carbon that can better support a partial positive charge. Following the nucleophilic attack, a thiol is formed. For instance, hydrolysis in the presence of a strong acid would yield 3-mercapto-3-carboxy-1-propanol.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The sulfur atom is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks one of the α-carbons (C2 or C4).

Ring Opening: The C-S bond cleaves to relieve ring strain.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final product.

Ring Expansion Reactions to Larger Heterocycles

Thietanes can serve as synthons for the construction of larger sulfur-containing heterocycles through ring expansion reactions. researchgate.netnih.gov These transformations are valuable for accessing five- and six-membered rings like tetrahydrothiophenes and thianes, which are common structural motifs. semanticscholar.orgresearchgate.net

One common method involves the reaction of the thietane with a carbene or carbene equivalent, often generated from diazo compounds. The reaction is thought to proceed through the formation of a sulfur ylide intermediate. rsc.orgresearchgate.net This ylide then undergoes a rearrangement, such as a semanticscholar.orgresearchgate.net-sigmatropic or Stevens rearrangement, to furnish the ring-expanded product. For example, reaction of this compound with a carbene could lead to the formation of a tetrahydrothiophene-4-carboxylic acid derivative.

ReagentIntermediateProduct Heterocycle
Diazo compounds (e.g., ethyl diazoacetate)Sulfur YlideTetrahydrothiophene
Sulfoxonium ylidesSulfur YlideTetrahydrothiophene
KetenesZwitterionic adductThiepinone derivative

These ring expansions provide an efficient pathway to larger, often more thermodynamically stable, heterocyclic systems from a strained four-membered ring precursor. semanticscholar.org

Radical Functionalization Methodologies

Visible Light Photoredox Catalysis for Thietane Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a wide range of chemical transformations. nih.govmdpi.com Thietane derivatives are suitable substrates for such reactions. The process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the thietane.

This SET process can generate a thietane radical cation, which is a highly reactive intermediate. This radical cation can then undergo various subsequent reactions, including ring opening or reaction with other radical species. For example, photoredox catalysis has been used for the ring expansion of thietanes to form 1,2- or 1,3-dithianes in the presence of a thiocarbonyl source. researchgate.net The functionalization of this compound via this methodology could allow for the introduction of various substituents by intercepting the radical intermediates. nih.gov

General Catalytic Cycle:

Excitation: The photocatalyst (PC) absorbs visible light to form an excited state (PC*).

SET: The excited photocatalyst engages in a single-electron transfer with the thietane, forming a radical cation.

Reaction: The thietane radical cation undergoes fragmentation or reacts with another molecule.

Catalyst Regeneration: The photocatalyst is returned to its ground state to complete the catalytic cycle.

Influence of Ring Strain on Radical Reactivity

The significant ring strain inherent in the four-membered thietane ring plays a crucial role in its radical chemistry. Strained heterocycles are known to be excellent precursors for radical reactions because the relief of strain provides a strong thermodynamic driving force for ring-opening processes. nih.gov

Once a radical is generated on the thietane ring or on an adjacent atom, β-fragmentation (ring opening) can occur readily. The energy barrier for the cleavage of a C-S or C-C bond in the strained ring is substantially lower compared to that in an analogous acyclic or larger, less strained cyclic system. nih.gov This enhanced reactivity allows for transformations that are not feasible with unstrained counterparts. For instance, the generation of a carbon-centered radical at the C2 position of the thietane ring would lead to rapid cleavage of the C2-S bond to form a sulfur-centered radical and an alkene, a process driven by the release of approximately 19-20 kcal/mol of strain energy. This high reactivity makes thietanes valuable intermediates in radical-mediated synthetic methodologies. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of thietane (B1214591) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹³C NMR spectra, the carboxyl carbon of a carboxylic acid typically appears in the range of 170-185 ppm. princeton.edulibretexts.org Protons on carbons adjacent to a carbonyl group, such as the α-protons in thietane-3-carboxylic acid, are deshielded and generally resonate between 2.0 and 3.0 ppm in the ¹H NMR spectrum. libretexts.org The acidic proton of the carboxyl group itself is highly deshielded and appears as a characteristic singlet near 12 δ, though its exact position can be influenced by solvent and concentration. princeton.edu

The analysis of various thietane derivatives provides a clearer picture of the expected chemical shifts for the thietane ring itself. The protons and carbons of the heterocyclic ring have distinct resonance signals that are sensitive to substitution and oxidation state at the sulfur atom.

Table 1: Typical NMR Chemical Shift Ranges for Thietane Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹H-CO₂H10 - 13 princeton.edu
¹HRing CH (α to COOH)~4.1
¹HRing CH₂ (β to COOH)~3.1 - 3.6
¹³CC=O (Carboxylic Acid)170 - 185 princeton.edulibretexts.org
¹³CRing CH (α to COOH)~51
¹³CRing CH₂ (β to COOH)~37

Note: Specific values can vary based on the solvent, concentration, and specific derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group.

The most prominent feature is the O–H stretching vibration of the carboxyl group, which appears as a very broad band spanning from 2500 to 3300 cm⁻¹. vscht.czlibretexts.orgpressbooks.pub This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretch gives rise to a strong, sharp absorption typically found between 1700 and 1750 cm⁻¹. vscht.czpressbooks.pub The C-O single bond stretch of the carboxylic acid is also observable in the 1000 to 1300 cm⁻¹ region. uc.edu Additionally, vibrations associated with the thietane ring, such as C-S and C-H bending, will be present in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeFrequency Range (cm⁻¹)IntensityReference
O–H (Carboxylic Acid)Stretch2500 - 3300Strong, Very Broad vscht.czlibretexts.orguc.edu
C–H (Alkane)Stretch2850 - 3000Medium to Strong vscht.czuc.edu
C=O (Carboxylic Acid)Stretch1700 - 1730Strong pressbooks.pubuc.edu
C–O (Carboxylic Acid)Stretch1000 - 1300Strong uc.edu
C–S (Thietane Ring)Stretch600 - 800Weak to Medium

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a solid state.

A key structural feature of the thietane ring and its oxidized derivatives is its puckered conformation, which serves to relieve ring strain. X-ray diffraction studies quantify this puckering through the measurement of the puckering angle. This angle varies depending on the substituents on the ring and the oxidation state of the sulfur atom.

For instance, a study of 3,3-disubstituted thietane dioxides showed a range of puckering angles. acs.org A thietanol dioxide derivative exhibited a puckering angle of 29.4°, whereas diarylthietane dioxides were less puckered, with angles of 14.0° and 16.9°. acs.org In one case, a toluene (B28343) sulfide (B99878) derivative was found to be nearly planar, with a puckering angle of just 1°. acs.org Another study on a platinacyclosulphone ring, a type of metallathietane-3,3-dioxide, reported a folding angle of 24.5°. psu.edu

Table 3: Puckering Angles in Various Thietane Dioxide Derivatives

Thietane DerivativePuckering Angle (°)Reference
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide29.4 acs.org
3,3-Diarylthietane dioxide (example 1)14.0 acs.org
3,3-Diarylthietane dioxide (example 2)16.9 acs.org
Toluene sulfide thietane dioxide derivative1.0 acs.org
Platinathietane-3,3-dioxide complex24.5 psu.edu

Conformational Analysis of Thietane Derivatives

The conformational preferences of the thietane ring and its substituents are critical to its chemical behavior and biological activity. The thietane ring is flexible and can exist in different puckered conformations. The position of a substituent can be described as axial or equatorial relative to the approximate plane of the ring.

Theoretical studies on 3-substituted thietane-1-oxides have investigated the thermodynamics of cis-trans isomerization, where the substituent and the sulfoxide (B87167) oxygen are on the same or opposite sides of the ring, respectively. researchgate.netresearchgate.net These studies indicate that the cis isomer is often more stable in the gas phase. researchgate.netresearchgate.net In solution, the equilibrium can shift, highlighting the role of the molecular environment in determining the preferred conformation. researchgate.net Experimental techniques, such as measuring dipole moments and analyzing NMR spectra with the aid of lanthanide shift reagents, have been used to determine the dominant conformations of thietane derivatives in solution. researchgate.netliverpool.ac.uk

Mentioned Compounds

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Reactivity and Mechanisms

Quantum mechanical calculations are a cornerstone of modern chemical research, allowing for the detailed study of electronic structure, reaction pathways, and the factors that control chemical selectivity.

The asymmetric synthesis of chiral molecules is a significant challenge in organic chemistry. researchgate.net Computational studies are instrumental in elucidating the mechanisms of catalytic asymmetric reactions. While direct studies on thietane-3-carboxylic acid are specific, the principles can be understood from broader research on asymmetric catalysis involving carboxylic acids and small heterocycles.

Theoretical models are used to map out the entire catalytic cycle. This involves calculating the energies of reactants, transition states, intermediates, and products. For instance, in an asymmetric annulation reaction, density functional theory (DFT) can be used to model the transition states that lead to different stereoisomers. mdpi.com The calculated energy differences between these diastereomeric transition states can explain and predict the enantiomeric excess (ee) observed experimentally. nih.gov

Key interactions within the catalytic cycle, such as hydrogen bonding between a catalyst and the carboxylic acid group, are modeled to understand their role in stereo-induction. nih.gov The catalyst, often a chiral amine or a metal complex, creates a specific chiral environment. Quantum mechanics can reveal how the substrate, like a derivative of this compound, fits into this environment to favor the formation of one enantiomer over the other. mdpi.comkyoto-u.ac.jp

Table 1: Key Factors in Stereoselectivity Analyzed by Computational Methods

Factor Computational Method Insights Gained
Transition State Energy DFT, Ab initio calculations Predicts the major stereoisomer by identifying the lowest energy pathway.
Non-covalent Interactions QTAIM, NCI plots Identifies and quantifies hydrogen bonds, steric repulsion, and other weak interactions that control stereoselectivity.
Catalyst Conformation Conformational analysis Determines the active conformation of the catalyst and how it binds to the substrate.

| Solvent Effects | PCM, SMD models | Evaluates the influence of the solvent on the reaction's energy profile and selectivity. |

The Giese reaction, a radical conjugate addition to an electron-deficient alkene, is a powerful tool for C-C bond formation. hw.ac.uk Decarboxylative Giese reactions, where a carboxylic acid serves as a radical precursor, are particularly advantageous as they use readily available starting materials and release CO2 as a traceless byproduct. hw.ac.uk

Computational studies have been vital in understanding the reactivity of radicals generated from cyclic carboxylic acids, such as analogs of this compound. nih.govchemrxiv.org Research on related four-membered heterocycles like oxetanes and azetidines reveals key principles applicable to thietanes. chemrxiv.orgresearchgate.net Upon decarboxylation of a 3-aryl-3-carboxylic acid heterocycle, a tertiary benzylic radical is formed. chemrxiv.org

Quantum mechanical calculations show that ring strain significantly impacts the stability and reactivity of these radicals. nih.govchemrxiv.org Compared to unstrained benzylic radicals, those on a small ring are less stable. nih.gov This decreased stability makes the subsequent Giese addition more favorable and often irreversible, leading to higher product yields. nih.govchemrxiv.org Furthermore, these computational models demonstrate that the strained ring structure leads to greater π-delocalization of the radical, which reduces the rate of undesired radical dimerization. nih.govchemrxiv.org

Table 2: Computed Properties of Strained vs. Unstrained Benzylic Radicals

Property Strained Ring Radical (e.g., from Oxetane) Unstrained Acyclic Radical Implication for Giese Reaction
Radical Stability Less stable More stable More favorable (exergonic) addition step
Radical Delocalization (Spin Density) More delocalized into aryl ring Less delocalized Reduced radical dimerization

| Reversibility of Addition | Generally irreversible | Often reversible | Higher product yields |

The Thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane (B1214591) ring. chemistryviews.orgbeilstein-journals.org This reaction is a fundamental method for synthesizing the thietane core structure. researchgate.net

Theoretical studies help to elucidate the complex mechanism of this reaction. The process begins with the photoexcitation of the thiocarbonyl compound to an excited singlet or triplet state. rsc.orgnih.gov Computational models can calculate the energies of these excited states and determine the most likely reactive state. The excited thiocarbonyl then interacts with the alkene to form an intermediate, typically a 1,4-biradical. rsc.org The regioselectivity and stereoselectivity of the cycloaddition are determined by the relative stability of the possible biradical intermediates and the transition states for their formation and subsequent ring closure. nih.gov

Recent advancements have focused on using visible light and a photocatalyst. chemistryviews.org In one domino reaction, a pyrenacyl sulfide (B99878) undergoes fragmentation to generate a thiocarbonyl in situ. The byproduct of this fragmentation, 1-acetylpyrene, then acts as the photocatalyst for the subsequent Thia-Paternò–Büchi reaction, which proceeds under visible light irradiation. chemistryviews.org Quantum mechanical calculations can model the energy transfer from the excited photocatalyst to the thiocarbonyl and map the potential energy surface of the ensuing cycloaddition.

Computational chemistry is essential for unraveling subtle mechanistic changes that depend on the structure of the substrate. In metallaphotoredox catalysis, for example, the specific nature of the carboxylic acid substrate can dictate the operative reaction mechanism. nih.gov

Studies on the decarboxylative functionalization of related oxetane (B1205548) carboxylic acids have revealed substrate-dependent initiation modes. researchgate.net For example, the mechanism can switch between a direct single-electron transfer (SET) from the carboxylate to the excited photocatalyst and an alternative pathway involving an additive or a different catalyst state. Theoretical calculations of redox potentials and reaction energy profiles for different substrates can predict and explain these mechanistic shifts. These insights are crucial for optimizing reaction conditions and expanding the scope of the methodology to include a wider range of substrates, including derivatives of this compound. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking studies, are pivotal in medicinal chemistry for predicting how a molecule might interact with a biological target, typically a protein or enzyme. nih.gov

For a compound like this compound to be considered for therapeutic applications, its potential interaction with biological targets must be assessed. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.com

The process begins with the three-dimensional structures of the ligand (e.g., a derivative of this compound) and the target protein, which is often obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand is then placed into the protein's binding site in various conformations and orientations. A "scoring function" is used to estimate the binding affinity (or binding free energy) for each pose, and the pose with the best score is predicted as the most likely binding mode. nih.gov

These simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: Often involving the carboxylic acid group or other polar functionalities.

Hydrophobic interactions: Between nonpolar regions of the ligand and protein.

Electrostatic interactions: Between charged or polar groups.

van der Waals forces.

By analyzing these interactions, researchers can predict whether a compound is likely to be an inhibitor or activator of a specific enzyme. mdpi.com For example, docking studies can reveal if the carboxylic acid moiety of the thietane derivative can interact with key amino acid residues (e.g., Arginine, Lysine) in an active site. This information provides a rational basis for designing more potent and selective analogs and helps to explain structure-activity relationships (SAR) observed in experimental assays. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1-acetylpyrene
Arginine
Lysine

Studies on Electronic Effects and Ring Strain

Computational studies on thietane, the parent heterocyclic compound of this compound, have provided insights into its conformational dynamics and inherent ring strain. The thietane ring is not planar but exists in a puckered conformation. Quantum chemical calculations have been employed to understand the energetics of this puckering. The barrier to inversion for the thietane ring has been calculated to be 274 cm⁻¹ researchgate.net. This relatively low barrier indicates that the ring is flexible and can readily invert between its equivalent puckered conformations. The puckering angle in the neutral thietane molecule is approximately 26° researchgate.net. This deviation from a planar structure is a manifestation of the ring strain inherent in four-membered rings.

The introduction of a carboxylic acid group at the 3-position is expected to influence the electronic structure and potentially the ring strain of the thietane moiety. The carboxylic acid group is generally considered to be electron-withdrawing. Studies on analogous substituted four-membered rings, such as 1-oxo-1-chloro-phosphetane, have shown that electron-withdrawing substituents can lead to a slight shortening of the adjacent C-C bonds within the ring researchgate.net. By analogy, the carboxylic acid group in this compound may induce a similar structural perturbation.

Density Functional Theory (DFT) has been utilized to study the electronic structure and reactivity of various heterocyclic compounds researchgate.netnih.govnih.gov. While specific DFT studies on this compound are not extensively reported, the principles from studies on related molecules, such as thiophene (B33073) derivatives, can be informative. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) in substituted thiophenes reveals how substituents alter the electron density distribution and reactivity of the molecule nih.gov. A similar approach for this compound would likely show a modification of the electron density around the thietane ring due to the electronic influence of the carboxylic acid group.

Calculated Conformational Parameters of Thietane
ParameterValueReference
Barrier to Inversion (cm⁻¹)274 researchgate.net
Puckering Angle (°)26 researchgate.net

Energy Calculations in Supramolecular Systems

The carboxylic acid functional group is a powerful motif for directing the formation of supramolecular assemblies through strong and directional hydrogen bonds nih.gov. In the solid state and in solution, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif nih.gov. It is highly probable that this compound will participate in similar hydrogen-bonding interactions to form supramolecular structures.

The potential energy surface of a carboxylic acid dimer is characterized by a deep minimum corresponding to the hydrogen-bonded structure. The strength of these hydrogen bonds can be calculated by comparing the energy of the dimer to the sum of the energies of two isolated monomers. This binding energy provides a quantitative measure of the stability of the supramolecular assembly.

Furthermore, computational studies have been used to explore the role of thietane derivatives in biological supramolecular systems. For example, modeling studies of a thietane-2'-spirocyclic uridine (B1682114) triphosphate derivative within the active site of viral RNA-dependent RNA polymerase have provided insights into the intermolecular interactions that contribute to its binding affinity nih.gov. In this system, the sulfur atom of the thietane ring was shown to form a hydrogen bond with an asparagine residue, and the hydrophobic part of the ring engaged in nonpolar interactions with other amino acid side chains nih.gov. These findings highlight the capability of the thietane moiety to participate in specific non-covalent interactions within a complex supramolecular environment. Such computational approaches could be extended to investigate the interactions of this compound with biological macromolecules or in the design of novel supramolecular materials.

Common Hydrogen Bonding Patterns in Carboxylic Acids
Supramolecular MotifDescriptionKey Interaction
DimerTwo carboxylic acid molecules forming a cyclic structure.O-H···O hydrogen bonds
CatemerChain-like structure formed by head-to-tail hydrogen bonding.O-H···O hydrogen bonds

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

Thietane-3-carboxylic Acid as a Versatile Synthetic Building Block

The thietane (B1214591) ring is considered an important aliphatic thiaheterocycle that serves as a useful intermediate and versatile building block for creating a variety of sulfur-containing acyclic and heterocyclic compounds. nih.gov Its derivatives are utilized in organic synthesis for their potential in creating complex molecular architectures. researchgate.net

Thietanes serve as crucial intermediates in the synthesis of complex organic molecules and natural products. nih.gov The unique stereochemistry and reactivity of the four-membered ring allow for its incorporation into larger, more complex structures. For instance, thietane derivatives have been used in the synthesis of D-ring-modified thia derivatives of the anticancer drugs taxoids and docetaxels. nih.gov The inherent ring strain of the thietane moiety can be harnessed to drive specific chemical transformations, enabling the construction of intricate molecular frameworks that would be challenging to assemble through other methods.

This compound is a key precursor for a variety of functionalized thietane derivatives. The carboxylic acid group can be readily converted into other functional groups such as amides, esters, and alcohols, providing a platform for further molecular diversification. A notable example is the transformation of thietan-3-ol, a related precursor, into 3-aminothis compound, which has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This highlights the role of simple thietane derivatives as starting materials for molecules with significant biological and pharmaceutical applications. The development of new synthetic methods continues to provide strategies for the efficient preparation of these valuable derivatives. nih.gov

While thietanes are versatile building blocks for sulfur-containing compounds, their direct use as precursors for the synthesis of other heterocyclic systems like thiophenes, pyrroles, or thiazoles through ring expansion or rearrangement is not a commonly documented synthetic strategy in the reviewed scientific literature. The synthesis of these prominent five-membered heterocycles typically proceeds through well-established and distinct pathways, such as the Paal-Knorr, Hantzsch, or Gewald syntheses, which generally utilize acyclic precursors like 1,4-dicarbonyl compounds or α-haloketones rather than strained four-membered rings.

Exploration in Drug Discovery and Pharmaceutical Development

The thietane scaffold is increasingly recognized by medicinal chemists for its potential to improve the physicochemical properties of drug candidates. researchgate.net Thietane derivatives have been investigated for a range of biological activities, including anti-inflammatory, sedative, and insecticidal properties, making them promising subjects for pharmaceutical research. researchgate.net

The incorporation of a thietane ring into a molecule can influence its polarity, three-dimensionality, and metabolic stability, which are critical parameters in drug design. researchgate.net Thietane-containing compounds are found in the core structure of various pharmaceutical and biological molecules, including antiviral agents like thiaanalogue thietanose nucleosides. nih.gov

Derivatives containing the thietane ring have shown promise as antimicrobial agents. Research into novel acyl derivatives based on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetohydrazide has demonstrated antibacterial and antifungal activity. journal-archiveuromedica.eu Specific modifications, such as the introduction of benzoic, acetic, and maleic acid residues, were found to enhance activity against Staphylococcus aureus and Proteus vulgaris, while a propionic acid residue increased activity against Escherichia coli. journal-archiveuromedica.eu

The broader class of sulfur-containing heterocycles, such as thiophenes and thiazoles, is well-regarded for its antimicrobial potential. nih.govjchemrev.com Thiophene-based compounds have been extensively reviewed for their antibacterial and antifungal activities. nih.gov For example, a spiro-indoline-oxadiazole derivative containing a thiophene (B33073) moiety displayed potent and selective activity against Clostridium difficile. nih.gov Similarly, numerous thiazole derivatives have been synthesized and evaluated, with some showing significant antibacterial and antifungal effects comparable to established drugs like norfloxacin and ketoconazole. jchemrev.com This widespread activity among related sulfur heterocycles underscores the potential of thietane derivatives as a valuable scaffold for the development of new antimicrobial drugs.

Antimicrobial Activity of Thietane-Containing Pyrimidinylacetohydrazide Derivatives

CompoundModifying ResidueEnhanced Activity AgainstReference
Acyl Derivative 1Benzoic acidStaphylococcus aureus, Proteus vulgaris journal-archiveuromedica.eu
Acyl Derivative 2Acetic acidStaphylococcus aureus, Proteus vulgaris journal-archiveuromedica.eu
Acyl Derivative 3Maleic acidStaphylococcus aureus, Proteus vulgaris journal-archiveuromedica.eu
Acyl Derivative 4Propionic acidEscherichia coli journal-archiveuromedica.eu

Derivatives as Potential Pharmacological Agents

Anticancer Activity

Thietane derivatives have been investigated for their potential as anticancer agents, demonstrating notable activity against various cancer cell lines. Research into the cytotoxicity of these compounds has shown that specific structural modifications can lead to potent growth inhibition. For instance, certain thietane derivatives have exhibited concentration-dependent inhibitory effects on liver (HepG2) and breast (MCF-7) cancer cell lines. nih.gov

One study synthesized and evaluated a series of thietane compounds, revealing their potential as cytotoxic agents. The results, summarized in the table below, indicate that these compounds can achieve significant growth inhibition at micromolar concentrations. Compound 6b was identified as a particularly potent inhibitor against both HepG2 and MCF-7 cell lines. nih.gov

Furthermore, the thietane ring has been incorporated as a structural motif in more complex anticancer agents. For example, D-ring-modified thia derivatives of the well-known anticancer drugs paclitaxel (Taxol®) and docetaxel (Taxotere®) have been synthesized to study their structure-activity relationships. cambridgemedchemconsulting.combeilstein-journals.org These modifications highlight the utility of the thietane scaffold in developing new analogues of established chemotherapeutic agents. cambridgemedchemconsulting.combeilstein-journals.org

Role as Enzyme Inhibitors

Derivatives of thietane have shown promise as inhibitors of various enzymes, a critical function in the development of therapeutic agents. The isosteric replacement of the carboxylic acid group in known enzyme inhibitors with thietane-based moieties has led to new compounds with modified or enhanced inhibitory profiles. nih.gov

For example, derivatives of the cyclooxygenase (COX) inhibitor ibuprofen, where the carboxylic acid is replaced by thietan-3-ol and its oxidized forms (sulfoxide and sulfone), have been synthesized and evaluated. nih.govdrughunter.comucc.ie These new analogues were found to inhibit the biosynthesis of eicosanoids, which are key mediators of inflammation. nih.govdrughunter.comucc.ie Notably, this bioisosteric replacement can shift the activity profile of the parent molecule. While ibuprofen is a COX inhibitor, some of its thietane-based analogues demonstrated dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov Additionally, thietane-containing compounds have been explored as inhibitors for LpxC, a crucial bacterial enzyme, indicating their potential in the development of novel antibiotics. nih.gov

Bioisosteric Replacement of Carboxylic Acid Functional Groups

A significant application of thietane derivatives in medicinal chemistry is their use as bioisosteres for the carboxylic acid functional group. beilstein-journals.org Bioisosteric replacement is a strategy used to modify a molecule's properties to enhance its efficacy, pharmacokinetic profile, or reduce toxicity, while retaining its desired biological activity. beilstein-journals.orgresearchgate.net

Thietan-3-ol and its corresponding oxidized derivatives, thietane-3-ol-1-oxide (sulfoxide) and thietane-3-ol-1,1-dione (sulfone), have been systematically evaluated as potential bioisosteres for carboxylic acids. nih.govdrughunter.comucc.ie The rationale is that the oxetane (B1205548) ring can serve as an isostere of a carbonyl group, suggesting that these four-membered heterocycles could act as effective surrogates for the entire carboxylic acid moiety. nih.govdrughunter.comucc.iehyphadiscovery.com Studies involving a set of model compounds, including derivatives of ibuprofen, have shown that these structures are promising isosteric replacements. nih.gov This strategy is context-dependent, but the evaluation of these alternative structures expands the toolkit available to medicinal chemists for lead optimization. nih.gov

The replacement of a carboxylic acid with a thietane-based group can significantly alter a molecule's physicochemical properties, which is a key goal in drug design. researchgate.net Carboxylic acids are often highly acidic and polar, which can limit their ability to cross biological membranes, such as the blood-brain barrier. nih.gov Thietan-3-ol and its derivatives offer a less acidic and potentially more permeable alternative. nih.gov This modification can favorably modulate properties like lipophilicity (logP) and acidity (pKa). nih.gov Given their lower acidity and higher permeability, these thietane-based bioisosteres are considered particularly valuable in the design of drugs targeting the central nervous system (CNS), where brain penetration is often a major challenge. nih.gov

Modulation of Specific Biological Targets (e.g., NMDA Receptor, Phosphodiesterase 4)

Beyond general enzyme inhibition, thietane derivatives have been synthesized to interact with specific and high-value biological targets.

NMDA Receptor: A derivative of this compound, namely 3-aminothis compound , has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. cambridgemedchemconsulting.comnih.gov The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function in the central nervous system. Its modulation is a key strategy in the treatment of various neurological and psychiatric disorders. The synthesis of 3-aminothis compound can be achieved from thietan-3-ol, demonstrating a direct synthetic lineage from a simple thietane precursor to a specific NMDA receptor modulator. cambridgemedchemconsulting.comnih.gov

Phosphodiesterase 4 (PDE4): Phosphodiesterase 4 (PDE4) is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP) and is a validated target for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The development of selective PDE4 inhibitors has been a major focus of pharmaceutical research. While numerous chemical scaffolds have been investigated for PDE4 inhibition, including quinolines, pyridazinones, and catechol-ethers, the application of this compound or its derivatives as PDE4 inhibitors is not described in the currently reviewed scientific literature. researchgate.net

Application in Agricultural Chemistry

The utility of the thietane scaffold extends beyond pharmaceuticals into the field of agricultural chemistry. Certain thietane derivatives have been developed and patented for their potent insecticidal and acaricidal properties. cambridgemedchemconsulting.comhyphadiscovery.com These compounds can be used to combat a variety of economically significant insect and acarid pests. cambridgemedchemconsulting.com For example, compounds like 3-(4-ethoxyphenyl)-3-[3-(3-phenoxyphenyl)propyl]thietane are designed as active ingredients in pesticidal compositions. cambridgemedchemconsulting.com These synthetic pyrethroid analogues, which incorporate a thietane ring in their core structure, demonstrate that the unique properties of this heterocycle can be harnessed for applications in crop protection and pest management. cambridgemedchemconsulting.combeilstein-journals.orghyphadiscovery.com

Supramolecular Chemistry and Materials Science

The unique structural characteristics of this compound, combining a strained four-membered sulfur-containing heterocycle with a versatile carboxylic acid functional group, position it as a molecule of interest in the fields of supramolecular chemistry and materials science. The puckered conformation of the thietane ring and the hydrogen-bonding capabilities of the carboxylic acid group are key features that can be exploited in the design of novel molecular assemblies and functional materials.

While specific studies detailing the formation of organic co-crystals and supramolecular assemblies exclusively with this compound are not extensively documented in publicly available research, the principles of crystal engineering and supramolecular chemistry allow for strong predictions of its behavior. Carboxylic acids are well-established building blocks in the formation of robust hydrogen-bonded networks. They can form predictable and strong hydrogen bonds, most notably the carboxylic acid dimer synthon.

The table below outlines the potential hydrogen bonding interactions involving this compound, which are fundamental to the formation of co-crystals and other supramolecular structures.

Interaction Type Donor Acceptor Significance in Supramolecular Assembly
Carboxylic Acid DimerCarboxyl O-HCarbonyl OPrimary and most stable interaction, leading to the formation of dimers or chains.
Carboxyl-SulfurCarboxyl O-HThietane SWeaker interaction that could influence the packing and conformation of the molecules within the crystal lattice.
Carboxyl-Heteroatom (in co-former)Carboxyl O-HN, O, etc. on a co-former moleculeForms the basis of co-crystal design, allowing for the tuning of physical and chemical properties.

The application of small organic molecules in advanced materials, such as for optical information storage, is an expanding area of research. nih.govacs.org Materials for optical data storage often rely on compounds that can undergo a reversible change in their physical properties, such as their absorption or emission of light, in response to an external stimulus like light of a specific wavelength. nih.gov

While there is no direct evidence of this compound being used for optical information storage, its structural features suggest a potential, albeit speculative, role. Heterocyclic compounds, in general, are of interest in materials science. researchgate.net The strained thietane ring could, in principle, be functionalized with photochromic or photoreactive groups. The carboxylic acid moiety provides a convenient handle for such modifications, allowing for the attachment of moieties that are known to participate in photo-induced transformations.

The development of materials for optical information storage is a complex field that requires a specific combination of properties, including high thermal stability, fatigue resistance, and a significant change in optical properties upon irradiation. While this compound itself is not a photochromic molecule, its potential as a building block in more complex, functional materials warrants further investigation.

Q & A

Q. What are the optimal synthetic routes for Thietane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound synthesis typically involves ring-opening or functionalization of thietane derivatives. A viable route includes carboxylation of thietane precursors using CO₂ under catalytic conditions or via nucleophilic substitution with cyanide followed by hydrolysis. Key parameters to optimize include:

  • Catalyst selection (e.g., transition-metal catalysts for carboxylation ).
  • Temperature control (maintained between 60–100°C to balance reaction rate and side-product formation).
  • Purification steps (e.g., recrystallization from ethanol/water mixtures or column chromatography with silica gel) . Purity validation via HPLC or NMR is critical, as impurities from sulfur-containing intermediates may persist .

Q. How can the structural and electronic properties of this compound be characterized using spectroscopic and computational methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR to identify proton environments and confirm the thietane ring structure (e.g., characteristic deshielded signals for sulfur-adjacent carbons ).
  • 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .
    • Mass Spectrometry (MS):
  • High-resolution MS (HRMS) to verify molecular formula (C₄H₆O₂S) and isotopic patterns .
    • Computational Modeling:
  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict bond angles, charge distribution, and reactivity .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Sulfur-containing heterocycles are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C in anhydrous environments to prevent ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Reactivity Prediction: Use molecular docking or molecular dynamics simulations to assess interactions with biological targets (e.g., enzyme active sites). For chemical reactions, calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Transition State Analysis: Employ QM/MM hybrid methods to model reaction pathways, such as ring-opening mechanisms in the presence of nucleophiles (e.g., amines) .

Q. What experimental designs are recommended to assess the biological activity of this compound derivatives?

Methodological Answer:

  • In vitro Assays:
  • Screen derivatives against enzyme targets (e.g., carbonic anhydrase or proteases) using fluorescence-based activity assays. Include positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
    • Structure-Activity Relationship (SAR):
      Systematically modify the carboxylic acid group or thietane ring and correlate changes with bioactivity using multivariate regression analysis .

Q. How should researchers address contradictions in published data on the physicochemical properties of this compound?

Methodological Answer:

  • Systematic Literature Review: Conduct a scoping review to categorize discrepancies (e.g., melting points, solubility). Use tools like PRISMA to ensure reproducibility .
  • Experimental Replication: Reproduce key studies under controlled conditions, documenting variables (e.g., solvent purity, humidity). Statistical tools like ANOVA can identify significant outliers .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound derivatives?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis to induce enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.